molecular formula C17H14BrN3O B6347280 4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine CAS No. 1226780-90-0

4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347280
CAS No.: 1226780-90-0
M. Wt: 356.2 g/mol
InChI Key: CITGQSXYEIQOKL-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromophenyl group at the 4-position and a methoxyphenyl group at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 3-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation reaction between 4-bromoaniline and 3-methoxybenzaldehyde.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as ammonium acetate, to form the pyrimidine ring.

    Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and biaryl compounds.

Scientific Research Applications

4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine: Similar structure with a chlorine atom instead of bromine.

    4-(4-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine: Similar structure with a fluorine atom instead of bromine.

    4-(4-Methylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine: Similar structure with a methyl group instead of bromine.

Uniqueness

The uniqueness of 4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine lies in the presence of the bromine atom, which can influence its reactivity, biological activity, and potential applications. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.

Properties

IUPAC Name

4-(4-bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O/c1-22-14-4-2-3-12(9-14)16-10-15(20-17(19)21-16)11-5-7-13(18)8-6-11/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITGQSXYEIQOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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